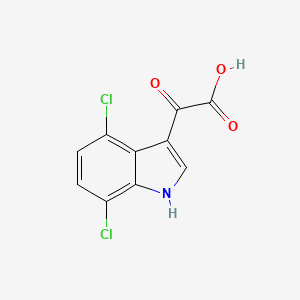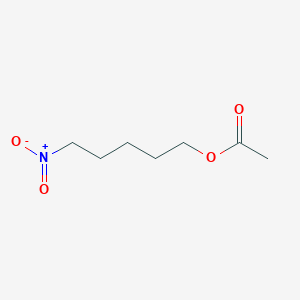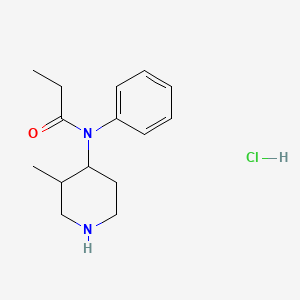![molecular formula C11H14ClF3N2O B12286132 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-(etilamino)-N-[2-(trifluorometil)fenil]acetamida es un compuesto químico conocido por sus propiedades estructurales únicas y aplicaciones potenciales en diversos campos. Este compuesto presenta un grupo etilamino, un anillo fenilo sustituido con trifluorometilo y una porción de acetamida, lo que lo convierte en un tema de interés tanto en la investigación académica como industrial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-(etilamino)-N-[2-(trifluorometil)fenil]acetamida generalmente implica los siguientes pasos:
Formación del grupo etilamino: Este paso implica la reacción de etilamina con un precursor adecuado, como un cloruro de acilo o un éster, para formar el grupo etilamino.
Introducción del grupo trifluorometilo: El grupo trifluorometilo se introduce mediante una reacción de trifluorometilación, que a menudo utiliza reactivos como yoduro de trifluorometilo o sulfonatos de trifluorometilo.
Formación de la porción de acetamida: El paso final implica la formación del grupo acetamida a través de la reacción del intermedio con anhídrido acético o cloruro de acetilo.
Métodos de producción industrial
La producción industrial del clorhidrato de 2-(etilamino)-N-[2-(trifluorometil)fenil]acetamida puede implicar procesos de lotes a gran escala o procesos continuos, utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los métodos industriales comunes incluyen:
Reactores de lotes: Estos se utilizan para una síntesis controlada, lo que permite un control preciso sobre las condiciones de reacción.
Reactores de flujo continuo: Estos se emplean para la producción a gran escala, ofreciendo ventajas en términos de eficiencia y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-(etilamino)-N-[2-(trifluorometil)fenil]acetamida puede sufrir diversas reacciones químicas, que incluyen:
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, que a menudo utiliza nucleófilos o electrófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como aminas, alcoholes o tioles, y electrófilos como haluros de alquilo o cloruros de acilo.
Principales productos formados
Oxidación: Formación de óxidos correspondientes o derivados hidroxilados.
Reducción: Formación de aminas o alcoholes reducidos.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-(etilamino)-N-[2-(trifluorometil)fenil]acetamida tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por su potencial actividad biológica, incluyendo interacciones con enzimas y receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo efectos analgésicos y antiinflamatorios.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales, incluidos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-(etilamino)-N-[2-(trifluorometil)fenil]acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos a través de:
Unión a receptores: Interacción con receptores específicos, lo que lleva a la modulación de las vías de señalización.
Inhibición enzimática: Inhibición de la actividad enzimática, afectando los procesos metabólicos.
Modulación de la vía: Alteración de las vías celulares, lo que lleva a cambios en la función y la respuesta celular.
Comparación Con Compuestos Similares
Compuestos similares
Clorhidrato de 2-(etilamino)-2-[2-(trifluorometil)fenil]ciclohexanona: Estructura similar pero con una porción de ciclohexanona en lugar de un grupo acetamida.
Clorhidrato de 2-(etilamino)-N-[2-(trifluorometil)fenil]propionamida: Estructura similar pero con un grupo propionamida en lugar de un grupo acetamida.
Unicidad
El clorhidrato de 2-(etilamino)-N-[2-(trifluorometil)fenil]acetamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo trifluorometilo mejora su estabilidad y lipofilia, mientras que los grupos etilamino y acetamida contribuyen a su reactividad y potencial actividad biológica.
Propiedades
Fórmula molecular |
C11H14ClF3N2O |
|---|---|
Peso molecular |
282.69 g/mol |
Nombre IUPAC |
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C11H13F3N2O.ClH/c1-2-15-7-10(17)16-9-6-4-3-5-8(9)11(12,13)14;/h3-6,15H,2,7H2,1H3,(H,16,17);1H |
Clave InChI |
XQZIXSGHSMBDCY-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)


![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)




![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)

